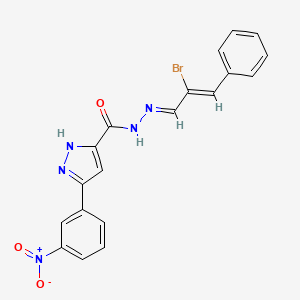![molecular formula C21H18N8 B11674837 N,N'-diphenyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11674837.png)
N,N'-diphenyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This specific compound is characterized by its unique structure, which includes phenyl groups and a pyridinylmethylidene hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized from cyanuric chloride through sequential nucleophilic substitution reactions. Cyanuric chloride reacts with aniline derivatives to form the triazine ring.
Introduction of the Pyridinylmethylidene Hydrazine Moiety: The pyridinylmethylidene hydrazine group is introduced through a condensation reaction between pyridine-4-carbaldehyde and hydrazine hydrate.
Coupling Reactions: The final step involves coupling the triazine core with the pyridinylmethylidene hydrazine moiety under appropriate reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
科学的研究の応用
N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: A related triazine compound with three pyridinyl groups.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Another triazine compound with potential therapeutic applications.
Uniqueness
N2,N4-DIPHENYL-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific structural features, such as the presence of both phenyl and pyridinylmethylidene hydrazine groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H18N8 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
4-N,6-N-diphenyl-2-N-[(E)-pyridin-4-ylmethylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H18N8/c1-3-7-17(8-4-1)24-19-26-20(25-18-9-5-2-6-10-18)28-21(27-19)29-23-15-16-11-13-22-14-12-16/h1-15H,(H3,24,25,26,27,28,29)/b23-15+ |
InChIキー |
SZVXXWRSXUHUSZ-HZHRSRAPSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=NC=C3)NC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=NC=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11674764.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11674769.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11674771.png)

![(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674784.png)
![ethyl 2-({(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11674787.png)
![N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674794.png)
![(5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674812.png)
![4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol](/img/structure/B11674814.png)
![ethyl (2Z)-2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674819.png)
![N-methyl-N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11674826.png)

![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11674845.png)
